Kanamycin sulfate hydrate
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Overview
Description
Kanamycin sulfate hydrate is an aminoglycoside antibiotic derived from the bacterium Streptomyces kanamyceticus. It is commonly used to treat a variety of bacterial infections, particularly those caused by Gram-negative bacteria. The compound is known for its effectiveness in inhibiting protein synthesis in susceptible bacteria, making it a valuable tool in both clinical and research settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: Kanamycin sulfate hydrate is typically synthesized through the fermentation of Streptomyces kanamyceticus. The fermentation broth is then subjected to various purification processes, including precipitation, filtration, and crystallization, to isolate the antibiotic in its sulfate form .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation followed by downstream processing to purify the compound. The fermentation process is optimized to maximize yield and purity, and the final product is often crystallized to obtain the hydrate form .
Chemical Reactions Analysis
Types of Reactions: Kanamycin sulfate hydrate primarily undergoes substitution reactions due to the presence of multiple amino and hydroxyl groups. These functional groups make it reactive towards various chemical reagents.
Common Reagents and Conditions:
Oxidation: Kanamycin can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic reagents that target the amino groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of aldehydes or ketones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Kanamycin sulfate hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various derivatives and analogs.
Biology: Kanamycin is commonly used in molecular biology for the selection of genetically modified organisms that carry kanamycin resistance genes.
Medicine: It is used to treat bacterial infections, particularly those caused by Gram-negative bacteria.
Industry: this compound is used in the production of antibiotics and other pharmaceutical products
Mechanism of Action
Kanamycin sulfate hydrate exerts its effects by binding to the 30S subunit of the bacterial ribosome. This binding interferes with the decoding site of the ribosome, causing misreading of the mRNA and leading to the production of nonfunctional proteins. This ultimately inhibits bacterial growth and leads to cell death .
Comparison with Similar Compounds
Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action but different spectrum of activity.
Neomycin: Similar to kanamycin but primarily used topically due to its toxicity when administered systemically.
Amikacin: A derivative of kanamycin with enhanced activity against certain resistant bacterial strains
Uniqueness: Kanamycin sulfate hydrate is unique due to its broad-spectrum activity against both Gram-negative and Gram-positive bacteria, as well as its relatively low toxicity compared to other aminoglycosides. Its ability to be used in various forms (oral, intravenous, and intramuscular) also adds to its versatility .
Properties
CAS No. |
5965-95-7 |
---|---|
Molecular Formula |
C18H40N4O16S |
Molecular Weight |
600.6 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid;hydrate |
InChI |
InChI=1S/C18H36N4O11.H2O4S.H2O/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17;1-5(2,3)4;/h4-18,23-29H,1-3,19-22H2;(H2,1,2,3,4);1H2/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-;;/m1../s1 |
InChI Key |
VWSPLXPERFFCLK-KNQICTBBSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N.O.OS(=O)(=O)O |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.O.OS(=O)(=O)O |
Origin of Product |
United States |
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